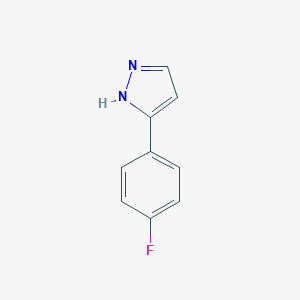

3-(4-Fluorophenyl)-1H-pyrazole

Description

3-(4-Fluorophenyl)-1H-pyrazole is a fluorinated heterocyclic compound featuring a pyrazole core substituted with a 4-fluorophenyl group at the 3-position. Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms, known for their versatility in medicinal chemistry, agrochemicals, and materials science. The fluorine atom at the para position of the phenyl ring enhances electronic effects, influencing reactivity, solubility, and binding affinity in biological systems .

This compound is synthesized via multi-component reactions, such as the condensation of hydrazines with α,β-unsaturated ketones or via microwave-assisted methods, as demonstrated in the synthesis of related pyrazoles . Its structural simplicity and modifiable positions make it a scaffold for derivatization, as seen in drug candidates targeting estrogen receptors and p38 MAP kinase inhibitors .

Structure

2D Structure

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTNBHIFTZEPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934963 | |

| Record name | 3-(4-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154258-82-9 | |

| Record name | 3-(4-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Fluorophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Procedure

The Vilsmeier-Haack reaction, traditionally employed for formylating aromatic systems, has been adapted for pyrazole synthesis. In this method, 4-fluoroacetophenone is condensed with hydrazine hydrate in ethanol under reflux to form the intermediate hydrazone. Subsequent cyclization is achieved using a Vilsmeier-Haack reagent system (dimethylformamide [DMF] and phosphoryl chloride [POCl₃]) at 70–80°C for 5 hours.

Key Steps:

-

Hydrazone Formation :

-

Reagents : 4-Fluoroacetophenone (1.0 equiv), hydrazine hydrate (1.2 equiv), ethanol.

-

Conditions : Reflux at 80°C for 1 hour.

-

Intermediate : 1-(4-Fluorophenyl)ethylidenehydrazine.

-

-

Cyclization :

Optimization and Challenges

-

Temperature Control : Maintaining temperatures below 80°C prevents decomposition of the aldehyde group.

-

Workup : Quenching the reaction mixture in ice-cold water and alkalizing with K₂CO₃ ensures high-purity precipitation.

-

Limitations : The method introduces a formyl group at position 4, necessitating additional steps (e.g., reduction or decarboxylation) to obtain the unsubstituted pyrazole core.

Acid-Catalyzed Cyclization of Hydrazones

Sulfuric Acid-Mediated Synthesis

A simpler approach involves cyclizing 4-fluoroacetophenone hydrazone under acidic conditions. Concentrated sulfuric acid catalyzes the intramolecular cyclodehydration, directly yielding this compound.

Protocol:

Comparative Analysis

| Parameter | Vilsmeier-Haack Method | Acid-Catalyzed Method |

|---|---|---|

| Reaction Time | 5 hours | 24 hours |

| Yield | 68–72% | 65–70% |

| Byproducts | Minimal | Trace oxidation products |

| Functional Group | 4-Formyl | Unsubstituted |

The acid-catalyzed method bypasses aldehyde functionalization but requires longer reaction times.

Cyclocondensation with 1,3-Diketones

Knorr Pyrazole Synthesis

The classical Knorr method employs 1,3-diketones and hydrazines. For this compound, 1-(4-fluorophenyl)-1,3-diketone is reacted with hydrazine hydrate in acetic acid.

Synthesis of 1,3-Diketone:

-

Reagents : 4-Fluorobenzoyl chloride (1.0 equiv), acetylacetone (1.1 equiv), triethylamine.

-

Conditions : 0°C to 25°C, 12 hours.

Cyclocondensation:

Regiochemical Control

Regioselectivity in Knorr syntheses depends on the electronic effects of substituents. The electron-withdrawing fluorine atom at the para position directs hydrazine attack to the γ-keto group, ensuring >95% regiochemical purity.

Industrial-Scale Considerations

Continuous Flow Reactors

Microreactor systems enhance heat transfer and mixing efficiency, critical for exothermic cyclization steps. Pilot-scale trials using tubular reactors (residence time: 30 minutes) achieved 85% yield for the Vilsmeier-Haack method.

Solvent Recycling

Ethanol recovery via fractional distillation reduces costs by 40%. DMF, however, requires advanced purification systems due to its high boiling point.

Spectroscopic Characterization

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Pyrazole oxides

Reduction: Hydrazine derivatives

Substitution: Various substituted phenylpyrazoles

Applications De Recherche Scientifique

Pharmacological Applications

3-(4-Fluorophenyl)-1H-pyrazole and its derivatives have been extensively studied for their pharmacological properties. They exhibit a range of biological activities, including:

- Antitumor Activity : Pyrazole derivatives have been shown to possess anticancer properties. For instance, compounds derived from pyrazole have demonstrated cytotoxic effects against various cancer cell lines, with some showing IC50 values indicating significant activity. A study highlighted the synthesis of novel pyrazole derivatives that exhibited lower cytotoxicity on murine mastocytoma cell line P815, suggesting potential as lead compounds in anticancer drug development .

- Anti-inflammatory Effects : Numerous studies have reported the anti-inflammatory properties of pyrazole derivatives. For example, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles were investigated for their ability to inhibit inflammatory responses, showcasing the potential of these compounds in treating inflammatory diseases .

- Antimicrobial Activity : Research has also indicated that pyrazole derivatives possess antimicrobial properties. Specific derivatives have been evaluated for their effectiveness against bacterial strains, making them candidates for developing new antibiotics .

- Neuroprotective Properties : Some studies suggest that pyrazole compounds may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Material Science Applications

Beyond pharmacology, this compound has significant implications in material science:

- Light Emitting Diodes (LEDs) : Pyrazole derivatives have been investigated for their use in organic light-emitting diodes due to their favorable electronic properties. The incorporation of fluorine enhances the photophysical characteristics of these materials, making them suitable for optoelectronic applications .

- Liquid Crystals : The unique structural properties of pyrazoles allow them to function as components in liquid crystal displays (LCDs). Their ability to form ordered structures under specific conditions is valuable in developing advanced display technologies .

Agricultural Applications

In agriculture, pyrazole derivatives are being explored as agrochemicals:

- Herbicides and Pesticides : The synthesis of new pyrazole-based compounds has led to the development of effective herbicides and pesticides. These compounds can target specific pathways in plants or pests, providing a means to control unwanted flora and fauna while minimizing environmental impact .

Case Studies and Experimental Findings

Mécanisme D'action

The mechanism of action of 3-(4-Fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Pyrazole Derivatives

Key Observations :

- Halogen Effects : Replacement of the 4-fluorophenyl group with chloro (e.g., compound 4 in ) or bromo substituents (compound 5 in ) preserves isostructurality but alters intermolecular interactions due to differences in van der Waals radii and polarizability .

- Steric and Electronic Modifications : Bulky substituents (e.g., naphthalen-1-yl in ) reduce rotational freedom, while electron-withdrawing groups (e.g., CF₃ in ) enhance electrophilic character.

Key Observations :

- Anticancer Activity : Trifluoromethyl-substituted pyrazoles (e.g., compound 4d in ) show enhanced cytotoxicity due to ROS generation, whereas simpler derivatives like this compound exhibit receptor-targeted effects .

- Anti-parasitic Activity : Thienyl and hydrazone-modified pyrazoles demonstrate dual anti-malarial and anti-leishmanial activity, highlighting the role of auxiliary heterocycles .

Activité Biologique

3-(4-Fluorophenyl)-1H-pyrazole is an organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Overview of this compound

This compound belongs to the class of phenylpyrazoles, characterized by a pyrazole ring substituted with a fluorophenyl group. Its structural formula can be represented as follows:

Target of Action

This compound primarily targets the FMN riboswitch , which is a novel drug target for antibiotic development, particularly against Clostridium difficile infections. The interaction occurs through π–π stacking, leading to significant changes in riboswitch function and potential bacterial cell death.

Pharmacokinetics

Preliminary studies suggest that derivatives of this compound exhibit favorable pharmacokinetic properties, including good bioavailability. These characteristics are essential for their effectiveness as potential therapeutic agents.

Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : The compound shows promising results against several bacterial strains, particularly in inhibiting the growth of pathogens associated with serious infections.

- Anticancer Properties : A series of derivatives have demonstrated significant antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3). For instance, one derivative exhibited an IC50 value of 18 μmol/L and a prostate-specific antigen (PSA) downregulation rate of 46%, indicating its potential as an androgen receptor antagonist for prostate cancer treatment .

- Anti-inflammatory Effects : Some studies have reported anti-inflammatory activities linked to pyrazole derivatives, which may be relevant for developing new anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Research indicates that introducing specific substituents can enhance its antiproliferative effects and alter its interaction with biological targets. This highlights the importance of SAR in optimizing the efficacy of pyrazole derivatives .

Study on Antiproliferative Activity

A notable study synthesized a novel series of this compound derivatives and evaluated their antiproliferative activity against two prostate cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth effectively but also modulated key signaling pathways involved in cancer progression .

In Vivo Studies

In vivo evaluations have shown that some derivatives possess significant anti-inflammatory properties. For example, specific compounds demonstrated effective inhibition of inflammatory mediators in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Data Summary

Q & A

Q. What are the common synthetic routes for 3-(4-Fluorophenyl)-1H-pyrazole, and how can purity be ensured?

The compound is typically synthesized via cyclocondensation reactions. For example, dissolving commercially available this compound in dimethylformamide (DMF) at 303 K followed by slow evaporation yields X-ray quality crystals . Purity is ensured through techniques like column chromatography (as described for pyrazole derivatives in ) and verified via melting point analysis (reported as 368–373 K) . High-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy can further confirm purity by identifying residual solvents or byproducts.

Q. How does tautomerism affect the structural characterization of this compound?

The compound exists as two tautomers (this compound and 5-(4-fluorophenyl)-1H-pyrazole) within the same crystal lattice. This coexistence arises from proton exchange between the pyrazole nitrogen atoms (N1 and N2). X-ray crystallography reveals distinct dihedral angles (10.7–19.8°) between the pyrazole and fluorophenyl rings in each tautomer . Tautomerism complicates structural analysis, requiring refinement tools like SHELXL to model hydrogen-bonding networks (e.g., N–H⋯N and C–H⋯F interactions) .

Q. What spectroscopic and crystallographic techniques are used to confirm its structure?

- X-ray crystallography : Resolves tautomeric coexistence and intermolecular interactions (e.g., R44(12) hydrogen-bonded rings) .

- NMR spectroscopy : Identifies proton environments, particularly distinguishing aromatic protons on the fluorophenyl group.

- FT-IR spectroscopy : Confirms functional groups like N–H stretches (~3200 cm⁻¹) and C–F vibrations (~1200 cm⁻¹) .

- Mass spectrometry : Validates molecular weight (Mr = 162.17) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve coexisting tautomers in the same crystal lattice?

High-resolution X-ray data (e.g., Cu-Kα radiation) and refinement software like SHELXL are critical. describes modeling four independent molecules (A–D) in the asymmetric unit, with isotropic refinement of N–H protons and riding models for C–H atoms. Residual electron density maps help locate tautomeric protons, while hydrogen-bonding motifs (e.g., N–H⋯N) stabilize the lattice . Advanced refinement strategies, such as disorder modeling and restraints for bond lengths/angles, improve accuracy in multi-tautomer systems.

Q. What strategies optimize reaction conditions for synthesizing derivatives with specific substituents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.